An In-depth Technical Guide to 2,2-Bis((methoxycarbonyl)amino)acetic Acid: Synthesis and Characterization
An In-depth Technical Guide to 2,2-Bis((methoxycarbonyl)amino)acetic Acid: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 2,2-bis((methoxycarbonyl)amino)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. This document outlines a viable synthetic pathway, details experimental protocols, and presents key characterization data.
Introduction
2,2-Bis((methoxycarbonyl)amino)acetic acid, also known by its synonym bis[(methoxycarbonyl)amino]acetic acid, is a unique diamino acid derivative. Its structure, featuring a geminal diamine functionality protected with methoxycarbonyl groups, makes it a useful intermediate in the synthesis of a variety of more complex molecules, including agrochemicals and pharmaceuticals.[1] The presence of both a carboxylic acid and two protected amine groups on the same carbon atom provides a scaffold for the introduction of diverse functionalities.
Physicochemical and Spectral Data
| Parameter | Value | Source |
| CAS Number | 110599-27-4 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₀N₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 206.16 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Storage | Sealed in dry, room temperature | --INVALID-LINK-- |
| Melting Point | Data not available | |
| ¹H NMR | Data not available (Expected peaks for methoxy, methine, and N-H protons) | |
| ¹³C NMR | Data not available (Expected peaks for carbonyl, methine, and methoxy carbons) | |
| IR Spectroscopy | Data not available (Expected bands for C=O, N-H, C-O, and O-H stretches) | |
| Mass Spectrometry | Data not available (Expected molecular ion peak) |
Synthesis of 2,2-Bis((methoxycarbonyl)amino)acetic Acid
The synthesis of 2,2-bis((methoxycarbonyl)amino)acetic acid can be achieved through the acid-catalyzed condensation of glyoxylic acid with methyl carbamate. This approach is based on established methods for the preparation of N,N'-disubstituted diaminoacetic acid derivatives.
Synthetic Pathway
The overall reaction is as follows:
Caption: Synthetic pathway for 2,2-Bis((methoxycarbonyl)amino)acetic acid.
Experimental Protocol
This protocol describes a plausible method for the synthesis of 2,2-bis((methoxycarbonyl)amino)acetic acid.
Materials:
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Glyoxylic acid monohydrate
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Methyl carbamate
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p-Toluenesulfonic acid monohydrate (PTSA)
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Toluene
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexane
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
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Condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add glyoxylic acid monohydrate (1.0 eq), methyl carbamate (2.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
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Solvent Addition: Add a sufficient volume of toluene to suspend the reactants.
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Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature.
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Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 2,2-bis((methoxycarbonyl)amino)acetic acid as a solid.
Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.
Caption: General workflow for synthesis and characterization.
Safety Information
Based on available data, 2,2-bis((methoxycarbonyl)amino)acetic acid should be handled with care. The following GHS hazard statements have been associated with it: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.
Conclusion
2,2-Bis((methoxycarbonyl)amino)acetic acid is a valuable synthetic intermediate with potential applications in various fields of chemical research and development. While detailed experimental characterization data is limited in the public domain, its synthesis via the acid-catalyzed condensation of glyoxylic acid and methyl carbamate presents a straightforward and viable route for its preparation. Further investigation into its reactivity and applications is warranted.

